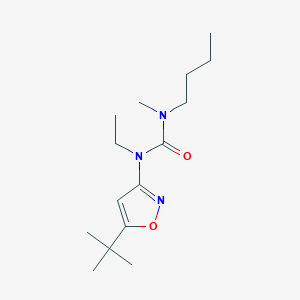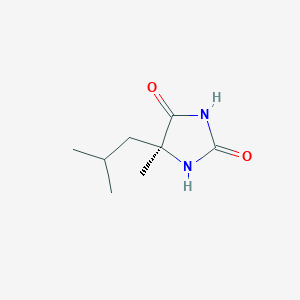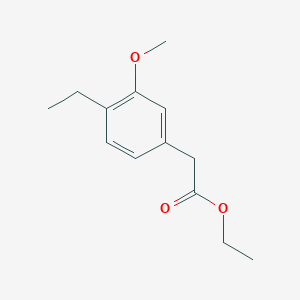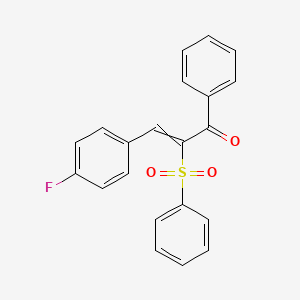![molecular formula C11H16ClNO2 B8558188 (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride](/img/structure/B8558188.png)
(S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(3,4-Dimethoxybicyclo[420]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride is a synthetic organic compound It is characterized by its bicyclic structure and the presence of methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through cyclization reactions.
Introduction of methoxy groups: Methoxylation reactions are used to introduce methoxy groups at specific positions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the bicyclic core or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of analogs with potential biological activity.
Biology
Biochemical studies: It may be used in studies to understand its interaction with biological molecules.
Medicine
Pharmacological research:
Industry
Material science: Possible use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-(3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methanamine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amine
- {[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}amine sulfate
Uniqueness
The presence of the hydrochloride salt form may influence its solubility, stability, and bioavailability compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H16ClNO2 |
|---|---|
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2;/h4-5,8H,3,6,12H2,1-2H3;1H/t8-;/m1./s1 |
Clé InChI |
UWGJJMDXKWGAED-DDWIOCJRSA-N |
SMILES isomérique |
COC1=C(C=C2[C@H](CC2=C1)CN)OC.Cl |
SMILES canonique |
COC1=C(C=C2C(CC2=C1)CN)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,2-Dimethylpropyl)-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B8558136.png)
![2-[(4-Chlorobenzene-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8558141.png)










